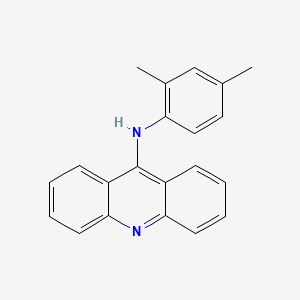

N-(2,4-dimethylphenyl)acridin-9-amine

Beschreibung

Eigenschaften

Molekularformel |

C21H18N2 |

|---|---|

Molekulargewicht |

298.4 g/mol |

IUPAC-Name |

N-(2,4-dimethylphenyl)acridin-9-amine |

InChI |

InChI=1S/C21H18N2/c1-14-11-12-18(15(2)13-14)23-21-16-7-3-5-9-19(16)22-20-10-6-4-8-17(20)21/h3-13H,1-2H3,(H,22,23) |

InChI-Schlüssel |

IEVGATZJBLRGMA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

In a representative procedure, 9-chloroacridine (1.0 equiv.) and 2,4-dimethylaniline (1.2 equiv.) are refluxed in anhydrous ethanol with para-toluenesulfonic acid (p-TSA, 0.1 equiv.) as a catalyst for 3–6 hours. The acidic environment protonates the aniline, enhancing its nucleophilicity and promoting attack at the 9-position of the acridine. After cooling, the product precipitates and is purified via recrystallization from ethanol-diethyl ether (1:2 v/v), yielding N-(2,4-dimethylphenyl)acridin-9-amine as a yellow solid.

Key Parameters:

Mechanistic Insights

The SNAr mechanism proceeds via a two-step process:

-

Formation of a Meisenheimer complex: The electron-rich amine attacks the electron-deficient C9 of acridine, generating a negatively charged intermediate.

-

Departure of the leaving group: Chloride is expelled, restoring aromaticity.

Alternative Synthetic Routes

Reductive Amination of 9-Aminoacridine

While less common, reductive amination offers a route when 9-aminoacridine is available. However, this method typically introduces alkyl or aralkyl groups rather than direct aryl amines. For example, 9-aminoacridine reacts with aldehydes under reductive conditions (e.g., NaBH4 or H2/Pd-C) to form secondary amines. Adapting this for aryl amines would require pre-functionalized aldehydes, making it less practical for N-(2,4-dimethylphenyl)acridin-9-amine.

Solid-Phase Synthesis (SPS)

Patented solid-phase methods enable rapid derivatization of acridine scaffolds. In one approach, 9-aminoacridine is immobilized on resin, followed by coupling with 2,4-dimethylphenyl boronic acid via Suzuki-Miyaura cross-coupling. While innovative, this method’s complexity and cost limit its utility for large-scale synthesis.

Characterization and Analytical Data

Spectral Properties

Purity Assessment

Column chromatography (silica gel, ethyl acetate/hexane) or preparative TLC resolves minor impurities, ensuring >95% purity by HPLC.

Challenges and Mitigation Strategies

Low Reactivity of 9-Chloroacridine

The acridine ring’s electron deficiency is insufficient for efficient SNAr without catalysis. Adding p-TSA or switching to polar aprotic solvents (e.g., DMF) improves reaction rates but may complicate purification.

Competing Side Reactions

Over-refluxing leads to dimerization or oxidation byproducts. Strict temperature control and inert atmospheres (N2/Ar) mitigate these issues.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| SNAr (Ethanol/p-TSA) | 65–72% | High | Low | High |

| Reductive Amination | <40% | Moderate | Moderate | Low |

| Solid-Phase Synthesis | 50–60% | High | High | Low |

Industrial and Environmental Considerations

The SNAr route is preferred for scale-up due to its simplicity and use of ethanol, a green solvent. Recent advances advocate for microwave-assisted synthesis to reduce reaction times (30–60 minutes) and energy consumption .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The acridine scaffold’s electron-deficient pyridinic nitrogen enables nucleophilic attack at the C-9 position. For derivatives like N-(2,4-dimethylphenyl)acridin-9-amine , this step likely involves:

-

Activation of the acridine ring (e.g., via formation of an aryl ether intermediate).

-

Substitution with a nucleophile (e.g., amines) under basic conditions .

Cyclization and Ring Formation

The cyclization step with POCl₃ and phenol facilitates ring closure, forming the acridine structure. This reaction typically occurs at elevated temperatures (120–150°C) and is critical for stabilizing the aromatic system .

Microwave Heating

Microwave-assisted synthesis reduces reaction times and improves yields. For example, SNAr reactions under microwave heating (100°C, 40–60 minutes) achieved comparable yields to conventional methods but with faster execution .

Reduction and Functionalization

Reduction of nitro groups to amines (e.g., using SnCl₂) and subsequent alkylation or amination steps refine the target compound’s structure. Optimization of these steps ensures higher purity and efficiency .

Analytical Characterization

Synthesized compounds are typically confirmed via:

-

IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches).

-

¹H-NMR and ¹³C-NMR : Provides structural details (e.g., aromatic protons, methyl groups).

Yield and Purity

-

Table 1 : Optimization of a cyclization step for acridine derivatives .

| Entry | Reagents (equiv.) | Reaction Time (h) | Yield (%) |

|-------|-------------------|-------------------|-----------|

| 1 | Amine (1.2), Halogen (1.0) | 5 | 50 |

| 4 | Amine (1.0), Halogen (1.0) | 2 | 90 |

Structural Features

-

Substituents like methyl groups or halogens at specific positions (e.g., C-4, C-9) enhance reactivity and stability .

-

Electron-donating groups (e.g., amino) at C-4 improve nucleophilic substitution efficiency .

Challenges and Considerations

-

Regioselectivity : Substituent effects (e.g., nitro vs. methoxy groups) influence reaction outcomes, necessitating careful control of conditions .

-

Scalability : Larger-scale syntheses may require adjustments in reagent ratios or reaction times to maintain yields .

This synthesis framework underscores the adaptability of acridine chemistry for generating bioactive derivatives, with optimization strategies enhancing efficiency and precision.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Mechanism of Action:

Acridine derivatives, including N-(2,4-dimethylphenyl)acridin-9-amine, exhibit notable cytotoxic effects against various cancer cell lines. Their mechanism often involves intercalation into DNA, leading to the inhibition of DNA replication and transcription. This results in apoptosis (programmed cell death) in cancer cells.

Case Studies:

- Study on Antitumor Activity: Research has demonstrated that N-(2,4-dimethylphenyl)acridin-9-amine and related compounds can effectively inhibit the proliferation of cancer cells. For instance, studies utilizing the MTT assay have shown that these compounds exhibit higher cytotoxicity against A-549 (human lung carcinoma) compared to MCF-7 (human breast cancer) cells .

- Hybrid Compounds: The development of molecular hybrids incorporating N-(2,4-dimethylphenyl)acridin-9-amine has shown promise as dual-action anti-cancer agents. These hybrids combine the acridine core with other pharmacophores to enhance their efficacy against multiple cancer types .

Antimicrobial Activity

Broad-Spectrum Efficacy:

Research indicates that N-(2,4-dimethylphenyl)acridin-9-amine possesses antimicrobial properties. The compound has been tested against various bacterial strains and has shown significant inhibitory effects.

Case Studies:

- Antibacterial Studies: The compound's derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicate a promising potential for developing new antimicrobial agents based on this acridine derivative.

Pharmacological Insights

Binding Affinity Studies:

N-(2,4-dimethylphenyl)acridin-9-amine's interaction with biological targets is crucial for understanding its pharmacological profile. Binding affinity studies reveal how effectively the compound interacts with specific proteins or enzymes involved in disease processes.

Research Findings:

Studies have employed various techniques such as molecular docking and spectroscopy to elucidate these interactions. The results guide further modifications of the compound to enhance its therapeutic potential.

Synthesis and Optimization

Improved Synthesis Routes:

Recent advancements in synthetic methodologies have optimized the production of N-(2,4-dimethylphenyl)acridin-9-amine. Researchers have developed greener and more efficient synthesis routes that reduce the number of reaction steps while increasing overall yields .

| Synthesis Method | Description | Yield |

|---|---|---|

| Traditional Route | Multi-step synthesis with harsh conditions | 21% |

| Optimized Route | Greener methods with fewer steps | Up to 63% |

Wirkmechanismus

The mechanism of action of N-(2,4-dimethylphenyl)acridin-9-amine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acridin-9-amine Derivatives

Physicochemical and Tautomeric Properties

The substituents on the phenyl ring significantly influence electronic properties and tautomeric equilibria:

- Electron-donating groups (e.g., methyl, methoxy): Stabilize the amino tautomer (NH form), enhancing conjugation with the acridine core. Methyl groups in N-(2,4-dimethylphenyl)acridin-9-amine likely favor a planar geometry, promoting π-π stacking interactions .

- Electron-withdrawing groups (e.g., nitro): Stabilize the imino tautomer (NH+ form), reducing planarity and altering binding modes .

- Piperazine derivatives : The basic nitrogen in the piperazine group improves aqueous solubility, making these analogs suitable for pharmaceutical formulations .

Table 2: Tautomeric Behavior and Solubility

| Compound | Dominant Tautomer | Solubility (Predicted) | Key Interactions |

|---|---|---|---|

| N-(2,4-Dimethylphenyl)acridin-9-amine | Amino | Low (lipophilic) | DNA intercalation, hydrophobic |

| G4 (3,5-dimethoxy) | Amino | Moderate | Hydrogen bonding, polar interactions |

| N-(2-Nitrophenyl)acridin-9-amine | Imino | Low | Electrostatic interactions |

| Piperazine derivative | Amino | High | Hydrogen bonding, ionic |

Biologische Aktivität

N-(2,4-dimethylphenyl)acridin-9-amine is a compound belonging to the class of acridine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Acridine Derivatives

Acridine derivatives, including N-(2,4-dimethylphenyl)acridin-9-amine, are known for their ability to intercalate into DNA and inhibit crucial enzymes involved in DNA replication and transcription. The core structure of 9-aminoacridines has been associated with various pharmacological effects, particularly in anticancer and antimalarial applications .

- DNA Intercalation :

- Enzyme Inhibition :

- Pro-Apoptotic Effects :

Anticancer Activity

The anticancer potential of N-(2,4-dimethylphenyl)acridin-9-amine has been evaluated through various in vitro studies:

- Cell Lines Tested : Commonly used cancer cell lines include A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- IC50 Values : Preliminary studies indicate that this compound exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like amsacrine .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(2,4-dimethylphenyl)acridin-9-amine | A549 | 6 | DNA intercalation |

| Amsacrine | A549 | 6 | Topoisomerase II inhibition |

| Other Acridines | Various | Varies | Multiple mechanisms |

Case Studies

- Study on Oral Squamous Cell Carcinoma (OSCC) :

- Antiproliferative Activity :

Q & A

Q. What are the recommended methods for synthesizing N-(2,4-dimethylphenyl)acridin-9-amine, and how is its purity validated?

Synthesis typically involves nucleophilic substitution or condensation reactions between acridine derivatives and substituted anilines. For example, enzymatic synthesis routes (e.g., amidase-catalyzed reactions) may be employed for regioselective bond formation . Purity validation combines chromatographic techniques (HPLC, TLC) with spectroscopic methods. NMR (¹H/¹³C) is critical for confirming structural integrity, particularly to detect tautomeric forms . Mass spectrometry (MS) and elemental analysis further verify molecular composition.

Q. What crystallographic tools are essential for determining the crystal structure of N-(2,4-dimethylphenyl)acridin-9-amine?

The SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography . ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular geometry . Structure validation tools like PLATON or CCDC checks ensure compliance with crystallographic standards, addressing issues like missed symmetry or incorrect space group assignments .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data on tautomerism in N-(2,4-dimethylphenyl)acridin-9-amine be resolved?

Discrepancies often arise due to solvent polarity or solid-state vs. solution-state effects. For instance, NMR in polar solvents (DMSO-d₆) may favor the amino tautomer, while X-ray data might stabilize the imino form via intermolecular hydrogen bonding . Computational DFT studies (e.g., using Gaussian or ORCA) with solvent models (PCM) can predict tautomeric equilibria and reconcile experimental observations . Pairing NMR-derived equilibrium constants with Hirshfeld surface analysis of crystallographic data provides a holistic resolution .

Q. What experimental and computational strategies are effective in analyzing substituent effects on amino-imino tautomerism?

Substituent electronic effects (e.g., electron-withdrawing groups on the exocyclic N atom) shift tautomeric equilibria. NMR titration experiments in varying solvents quantify these shifts, while DFT calculations at the B3LYP/6-311+G(d,p) level predict relative stabilities of tautomers . X-ray diffraction data reveal geometric differences: amino tautomers exhibit planar acridine moieties, whereas imino forms adopt a "butterfly" conformation .

Q. How do researchers address challenges in refining high-resolution or twinned crystal structures of acridin-9-amine derivatives?

For high-resolution data, SHELXL’s least-squares refinement with anisotropic displacement parameters improves accuracy . Twinned structures require twin law identification via PLATON and refinement using HKLF5 format in SHELXL. Data merging strategies (e.g., using CELL_NOW for scaling) mitigate overlapping reflections . Validation reports (e.g., Rint and GooF) ensure refined models are chemically plausible .

Methodological Guidance

Q. What protocols ensure robust validation of crystallographic data for publication?

- CheckCIF/PLATON : Validate symmetry, hydrogen bonding, and absence of voids.

- Rigorous R-factor analysis : Ensure R1 < 5% for high-quality data.

- Twinniness tests : Use Hooft/Y parameters to detect merohedral twinning .

- Thermal motion analysis : Anisotropic displacement parameters should align with chemical environment expectations .

Q. How to design NMR experiments to probe dynamic tautomerism in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.